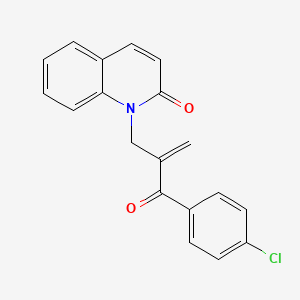
2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Chinolinon, 1-(2-(4-Chlorbenzoyl)-2-propenyl)- ist eine synthetische organische Verbindung, die zur Chinolinon-Familie gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Chinolinon-Kernstruktur aus, bei der es sich um ein bizyklisches System handelt, das aus einem Benzolring besteht, der mit einem Pyridonring verschmolzen ist. Die Hinzufügung einer 4-Chlorbenzoylgruppe und einer Propenylgruppe modifiziert ihre chemischen Eigenschaften weiter und macht sie zu einer Verbindung, die in verschiedenen wissenschaftlichen Bereichen von Interesse ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2(1H)-Chinolinon, 1-(2-(4-Chlorbenzoyl)-2-propenyl)-, beinhaltet typischerweise die Reaktion von 8-Hydroxychinolin-2(1H)-on mit 4-Chlorbenzoylchlorid in Gegenwart einer Base wie Triethylamin. Diese Reaktion wird in einem Lösungsmittel wie Acetonitril bei Raumtemperatur durchgeführt, was zur Bildung des gewünschten Produkts mit guter Ausbeute führt . Die Reaktionsbedingungen sind mild, und das Verfahren ist unkompliziert, was es für die Synthese im Labormaßstab geeignet macht.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, die Laborsynthese zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit sicherzustellen, sowie die Implementierung effizienter Reinigungstechniken wie Umkristallisation oder Chromatographie.
Chemische Reaktionsanalyse
Arten von Reaktionen
2(1H)-Chinolinon, 1-(2-(4-Chlorbenzoyl)-2-propenyl)-, kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Carbonylgruppe in einen Alkohol umzuwandeln oder Doppelbindungen zu reduzieren.
Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, insbesondere an den Benzoyl- oder Propenylgruppen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid, Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid sowie verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel, um Selektivität und Ausbeute zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So könnte die Oxidation beispielsweise zu Chinolinonderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion Alkohole oder Alkane erzeugen könnte. Substitutionsreaktionen können eine große Bandbreite an funktionellen Gruppen einführen, wodurch das chemische Profil der Verbindung weiter diversifiziert wird.
Wissenschaftliche Forschungsanwendungen
2(1H)-Chinolinon, 1-(2-(4-Chlorbenzoyl)-2-propenyl)-, hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Transformationen verwendet.
Biologie: Die strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Untersuchung biologischer Wechselwirkungen, insbesondere solcher, die Chinolinonderivate betreffen.
Medizin: Chinolinonderivate sind für ihre pharmakologischen Eigenschaften bekannt, darunter Antikrebs-, antimikrobielle und entzündungshemmende Wirkungen. Diese Verbindung könnte hinsichtlich ähnlicher therapeutischer Potenziale untersucht werden.
Industrie: Im Industriesektor kann sie bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese anderer wertvoller Verbindungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2(1H)-Chinolinon, 1-(2-(4-Chlorbenzoyl)-2-propenyl)-, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Chinolinonkern der Verbindung kann mit verschiedenen Enzymen oder Rezeptoren interagieren und möglicherweise deren Aktivität hemmen oder deren Funktion modulieren. Das Vorhandensein der 4-Chlorbenzoylgruppe kann ihre Bindungsaffinität zu bestimmten Zielstrukturen erhöhen, während die Propenylgruppe ihre Gesamtreaktivität und Stabilität beeinflussen kann .
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or propenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical profile.
Wissenschaftliche Forschungsanwendungen
2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly those involving quinolinone derivatives.
Medicine: Quinolinone derivatives are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This compound may be investigated for similar therapeutic potentials.
Industry: In the industrial sector, it can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- involves its interaction with specific molecular targets. The compound’s quinolinone core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of the 4-chlorobenzoyl group may enhance its binding affinity to certain targets, while the propenyl group can influence its overall reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Oxo-1,2-dihydrochinolin-8-yl 4-chlorbenzoat: Ähnlich in der Struktur, aber mit unterschiedlichen Substituenten, was zu Variationen in den chemischen Eigenschaften und biologischen Aktivitäten führt.
2-[1-(4-Chlorbenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(1S)-1-(Hydroxymethyl)propyl]acetamid: Eine weitere Verbindung mit einer 4-Chlorbenzoylgruppe, aber mit einem Indol-Kern anstelle von Chinolinon.
Einzigartigkeit
2(1H)-Chinolinon, 1-(2-(4-Chlorbenzoyl)-2-propenyl)-, ist durch seine spezifische Kombination von funktionellen Gruppen und den Chinolinonkern einzigartig
Eigenschaften
CAS-Nummer |
108664-48-8 |
|---|---|
Molekularformel |
C19H14ClNO2 |
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
1-[2-(4-chlorobenzoyl)prop-2-enyl]quinolin-2-one |
InChI |
InChI=1S/C19H14ClNO2/c1-13(19(23)15-6-9-16(20)10-7-15)12-21-17-5-3-2-4-14(17)8-11-18(21)22/h2-11H,1,12H2 |
InChI-Schlüssel |
OSIKWOZVGVIBBT-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CN1C(=O)C=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


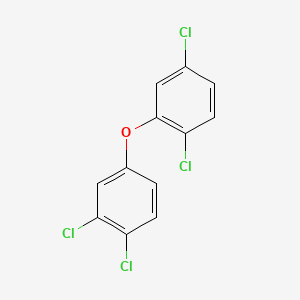
![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)

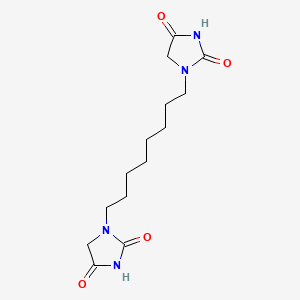
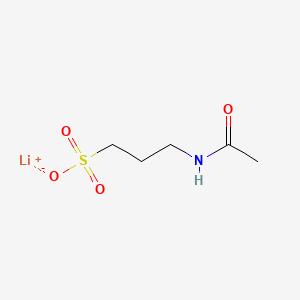
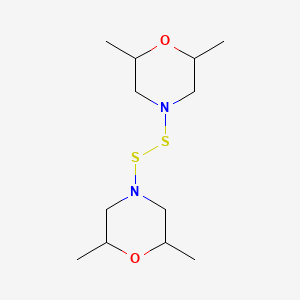
![3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile](/img/structure/B12666166.png)
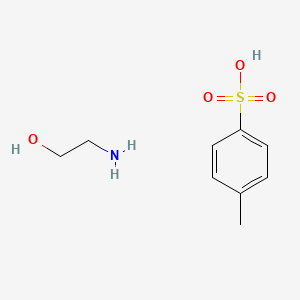
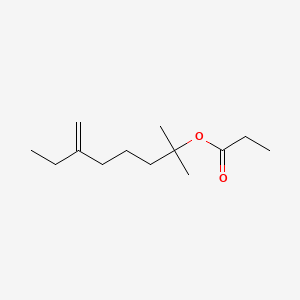
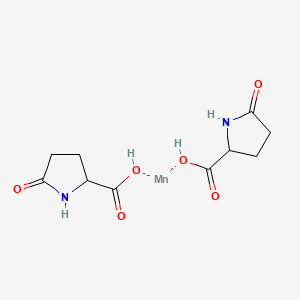

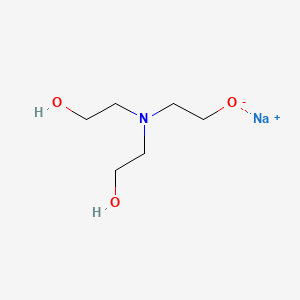
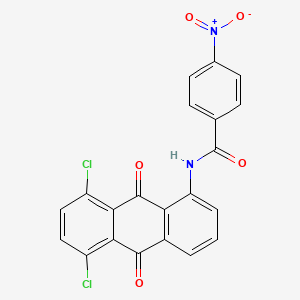
![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)
